molecular formula C9H5FN2O3 B1344845 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid CAS No. 944898-08-2

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B1344845
CAS No.: 944898-08-2
M. Wt: 208.15 g/mol
InChI Key: ATRZEFITCDULRJ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H5FN2O3 and its molecular weight is 208.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Optical and Electronic Properties

  • 2,5-Diphenyl-1,3,4-oxadiazoles, closely related to 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, are known for their application in thermally activated delayed fluorescence (TADF) and have been utilized in organic light-emitting diodes (OLEDs). The derivatives exhibit blue-shifted fluorescence and high external quantum efficiency, highlighting their potential in optoelectronics (Cooper et al., 2022).
  • New series of 1,3,4-oxadiazole derivatives have been explored for their nonlinear optical properties. These compounds, especially those containing Bromine, have shown potential as optical limiters, indicating applications in the field of optoelectronics (Chandrakantha et al., 2011).

Antimicrobial and Biological Activities

  • Compounds structurally similar to this compound have been synthesized and shown to possess significant antimicrobial activity. Studies have demonstrated their effectiveness against a broad panel of bacterial and fungal strains, with some derivatives exhibiting notable potency due to the presence of fluorine atoms (Parikh & Joshi, 2014).
  • A series of novel 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety have been synthesized and evaluated for their anticancer properties. Some derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential in cancer therapy (Adimule et al., 2014).

Thermal and Dielectric Properties

  • Poly(1,3,4-oxadiazole-ether)s with benzimidazole pendants have been synthesized and analyzed for their thermal and dielectric properties. These materials have shown promising results in terms of thermal stability and dielectric characteristics, suggesting applications in high-performance materials and electronics (Ganesh et al., 2014).

Environmental and Green Chemistry

  • A novel, ultrasound-assisted synthesis method for 1,3,4-oxadiazole derivatives has been developed, emphasizing green chemistry principles. The synthesized compounds have demonstrated significant antimicrobial and antioxidant activities, showcasing their potential in medical and environmental applications (Yarmohammadi et al., 2020).

Properties

IUPAC Name

5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3/c10-6-3-1-5(2-4-6)7-11-12-8(15-7)9(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRZEFITCDULRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633344
Record name 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944898-08-2
Record name 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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